(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1523617-99-3
VCID: VC3104322
InChI: InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(4)5-7(12)6-10/h5-6H2,1-4H3,(H,11,13)
SMILES: CC1(CC(=O)C1)NC(=O)OC(C)(C)C
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol

(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester

CAS No.: 1523617-99-3

Cat. No.: VC3104322

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester - 1523617-99-3

Specification

CAS No. 1523617-99-3
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate
Standard InChI InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(4)5-7(12)6-10/h5-6H2,1-4H3,(H,11,13)
Standard InChI Key DPLRVTIHVYBKPN-UHFFFAOYSA-N
SMILES CC1(CC(=O)C1)NC(=O)OC(C)(C)C
Canonical SMILES CC1(CC(=O)C1)NC(=O)OC(C)(C)C

Introduction

Basic Compound Information

(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester is an organic compound characterized by a cyclobutanone core structure with a methyl substituent and a tert-butoxycarbonylamino (Boc-amino) group. The compound's fundamental chemical properties are summarized in Table 1.

Table 1: Chemical Identity and Basic Properties

ParameterInformation
Chemical Name(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester
CAS Registry Number1523617-99-3
Molecular FormulaC₁₀H₁₇NO₃
Molecular Weight199.25 g/mol
SMILES NotationC1(=O)CC(C1)(C)NC(=O)OC(C)(C)C
MDL NumberMFCD27986945

The compound features a cyclobutanone ring with a ketone group at position 3, a methyl substituent at position 1, and a tert-butoxycarbonyl (Boc) protected amino group also at position 1 .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs, which are important for comprehensive literature searches and cross-referencing.

Table 2: Alternative Names and Identifiers

SynonymSource
3-(Boc-amino)-3-methylcyclobutanoneChemical databases
tert-Butyl (1-methyl-3-oxocyclobutyl)carbamateIUPAC name
tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamateAlternative IUPAC notation
(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester - M10144Commercial catalog identifier
Carbamic acid, N-(1-methyl-3-oxocyclobutyl)-, 1,1-dimethylethyl esterChemical Abstracts naming convention

This diversity in nomenclature reflects both the compound's structural features and different naming conventions used in various chemical databases and commercial catalogs .

Physical and Chemical Properties

The physical and chemical properties of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester are crucial for understanding its behavior in various applications and experimental conditions.

Structural Features

The compound contains several key functional groups:

  • A cyclobutanone ring system with a ketone group at the 3-position

  • A tert-butoxycarbonyl (Boc) protected amino group

  • A tertiary carbon center at the 1-position bearing a methyl substituent

  • A carbamate linkage connecting the amino group to the tert-butyl ester

These structural elements contribute to the compound's chemical reactivity and potential applications in organic synthesis .

Stability and Reactivity

As a cyclobutanone derivative with a Boc-protected amino group, the compound exhibits several reactive sites:

  • The ketone group is susceptible to nucleophilic addition reactions

  • The Boc protecting group is acid-labile, typically cleaved under acidic conditions

  • The cyclobutane ring contains ring strain, potentially influencing reactivity

  • The tertiary carbon bearing the protected amino group represents a stereocenter if subjected to stereoselective transformations

These characteristics make the compound valuable as a building block in organic synthesis .

ParameterClassification/Information
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing

This safety information indicates that the compound poses moderate health hazards primarily associated with irritation and acute toxicity if swallowed .

SupplierProduct NumberPackagingPrice (USD)PurityReference
TRCM69606510 mg$45Not specified
TRCM69606550 mg$155Not specified
TRCM696065100 mg$220Not specified
AK Scientific7832DW250 mg$464Not specified
American Custom ChemicalsCHM10518305 mg$502.5895.00%
Synthonix, Inc.M10144500 mg$53097.0%
Synthonix, Inc.M101441 g$78097.0%
Synthonix, Inc.M101445 g$2,50097.0%
Synthonix, Inc.M1014410 g$5,00097.0%
Combi-BlocksQJ-5963VariousNot specifiedNot specified

This pricing information, compiled from various suppliers, demonstrates the compound's commercial availability in different quantities suitable for research and development applications .

Related Compounds and Structural Analogs

The search results reveal several structurally related compounds that provide context for understanding the chemical space surrounding (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester.

Table 5: Related Compounds and Structural Analogs

Compound NameCAS NumberRelationship to Target Compound
tert-butyl N-(1-methyl-3-oxo-cyclohexyl)carbamate1374657-01-8Cyclohexyl analog (6-membered ring)
cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester1408076-04-9Reduced ketone (amino derivative)
tert-Butyl 3-bromoazetidine-1-carboxylate1064194-10-0Related heterocyclic structure
Cyclobutyl-carbamic acid tert-butyl ester56700-66-4Simplified analog (lacking methyl and oxo groups)

These structural analogs highlight the diversity of cyclobutane and related small ring systems bearing Boc-protected amino groups, suggesting a broader family of related building blocks employed in synthetic organic chemistry .

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